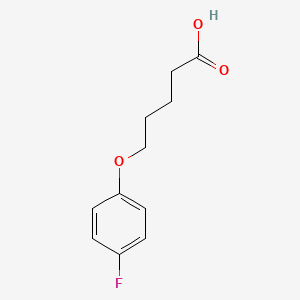

5-(4-Fluorophenoxy)valeric Acid

Description

Significance of the Fluorophenoxy Moiety in Medicinal and Agrochemical Chemistry

The presence of a fluorophenoxy group in a molecule is a well-established strategy in the design of bioactive compounds for both medicinal and agrochemical applications. The introduction of a fluorine atom onto a phenyl ring can profoundly influence a molecule's physicochemical properties.

In medicinal chemistry, the high electronegativity of fluorine can alter the acidity of nearby functional groups, which can in turn enhance the binding affinity of a drug to its target protein. Furthermore, the carbon-fluorine bond is exceptionally strong, making the fluorophenoxy moiety resistant to metabolic degradation. This increased metabolic stability often leads to improved pharmacokinetic profiles, such as a longer biological half-life. The fluorine atom can also block sites on the aromatic ring that are susceptible to metabolic oxidation, a common pathway for drug deactivation.

In the realm of agrochemicals, the fluorophenoxy structural motif is a key feature in a number of herbicides. These compounds often function as synthetic auxins, a class of plant growth regulators. The fluorophenoxy group contributes to the molecule's herbicidal activity and selectivity, allowing for the control of broadleaf weeds without harming grass crops. The stability of the fluorophenoxy group also contributes to the persistence and efficacy of the herbicide in the environment.

Overview of Valeric Acid Derivatives in Academic Inquiry

Valeric acid, also known as pentanoic acid, is a five-carbon straight-chain carboxylic acid. While it has a characteristically unpleasant odor in its pure form, its derivatives are the subject of extensive academic and industrial research.

In academic research, valeric acid and its derivatives are explored for their potential biological activities. For instance, some studies have investigated the anticancer properties of valeric acid, suggesting it may act as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that interfere with the function of enzymes that play a crucial role in gene expression, and they are a promising area of cancer therapy research.

Furthermore, the carboxylic acid group of valeric acid provides a convenient handle for chemical modification, allowing for the synthesis of a wide array of derivatives. These derivatives include esters, amides, and other functionalized molecules that are used as building blocks in the synthesis of more complex chemical structures. The straight-chain alkyl nature of valeric acid also imparts a degree of lipophilicity, which can be advantageous in the design of molecules intended to cross biological membranes.

Research Landscape and Emerging Applications of 5-(4-Fluorophenoxy)valeric Acid

This compound stands at the intersection of the advantageous properties of its constituent parts, making it a valuable intermediate in synthetic chemistry. Research has indicated its utility as a building block in the development of new pharmaceuticals and agrochemicals. chemimpex.com

Pharmaceutical Research: The compound is recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. chemimpex.com The combination of the fluorophenoxy moiety and the valeric acid chain provides a scaffold that can be further elaborated to create novel therapeutic agents. For instance, a patent has described the use of a related compound, 5-(4-fluorophenyl)-5-hydroxyvaleric acid, in the synthesis of a chiral hydroxypentanoate, which serves as a pharmaceutical intermediate.

Agrochemical Research: In the agrochemical sector, this compound is explored for its potential as an intermediate in the synthesis of herbicides and pesticides. chemimpex.com Its structure is conducive to the development of compounds with improved efficacy and potentially a more favorable environmental profile compared to existing agents. There is also research interest in its potential application as a plant growth regulator. chemimpex.com

Biochemical Research: The unique structure of this compound also makes it a useful tool in biochemical research. It can be employed in studies related to receptor binding and enzyme activity, aiding researchers in the elucidation of biological pathways and the mechanisms of action of various cellular processes. chemimpex.com

While specific, named end-products derived directly from this compound are not extensively detailed in publicly available research, its role as a versatile and valuable precursor is well-established. The ongoing exploration of its derivatives in various research laboratories suggests that new and innovative applications for this compound will continue to emerge.

Propriétés

IUPAC Name |

5-(4-fluorophenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUHBWJBUYDESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626414 | |

| Record name | 5-(4-Fluorophenoxy)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347867-75-8 | |

| Record name | 5-(4-Fluorophenoxy)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Fluorophenoxy)valeric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 5-(4-Fluorophenoxy)valeric Acid

The synthesis of this compound can be achieved through established organic chemistry reactions. A common and plausible route is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.

Specifically, the synthesis would entail the deprotonation of 4-fluorophenol (B42351) with a suitable base, such as sodium hydride, to form sodium 4-fluorophenoxide. This nucleophilic phenoxide is then reacted with an ester of a 5-halovaleric acid, for instance, ethyl 5-bromovalerate. The reaction results in the formation of ethyl 5-(4-fluorophenoxy)valerate. The final step is the hydrolysis of the ester group, typically under basic conditions followed by acidic workup, to yield the desired this compound.

Utilization as a Fluorinated Building Block in Organic Synthesis

Incorporating fluorine atoms into organic molecules can significantly alter their chemical and physical properties, such as stability, reactivity, lipophilicity, and acidity, with minimal steric impact. wikipedia.orggoogle.com This makes fluorinated compounds highly valuable in medicinal and agricultural chemistry. google.comscbt.comfishersci.be It is estimated that approximately 30% of new drugs and up to 50% of crop protection products in development contain fluorine. scbt.com

This compound serves as a fluorinated building block, providing a scaffold that combines a fluorinated aromatic ring with a flexible carboxylic acid chain. This structure is useful for synthesizing more complex molecules. The fluorophenoxy group can enhance metabolic stability and binding affinity to biological targets, while the valeric acid chain provides a point for further chemical modification, such as amide or ester formation, to build larger, more diverse molecular entities. chemicalbook.com

Reagent Applications in Chemical Transformations

While this compound is a valuable intermediate and building block in multi-step syntheses, its use as a reagent that actively participates in or catalyzes chemical transformations on other molecules is not widely documented in scientific literature. Its primary role is that of a substrate that is itself transformed into more complex derivatives.

Derivatization Approaches for Enhanced Analytical Characterization

For analytical purposes, particularly gas chromatography (GC), carboxylic acids like valeric acid often require derivatization to increase their volatility and improve detection sensitivity.

Pentafluorobenzyl Bromide (PFBBr) Derivatization Techniques (General to Valeric Acids)

Pentafluorobenzyl bromide (PFBBr) is a widely used alkylating agent for derivatizing carboxylic acids. chemicalbook.com The reaction converts the carboxylic acid into its pentafluorobenzyl (PFB) ester. This derivative is highly responsive to electron capture detection (ECD), a very sensitive detection method used in GC. The PFBBr derivatization enhances the compound's volatility, making it suitable for GC analysis, and the presence of the five fluorine atoms on the benzyl group allows for extremely low detection limits. chemicalbook.com The process involves an alkylation reaction where the carboxylate anion acts as a nucleophile, displacing the bromide from PFBBr.

Optimization of Derivatization Conditions (General to Valeric Acids)

To ensure complete and reproducible derivatization of valeric acids with PFBBr, several reaction parameters must be optimized. The reaction is typically carried out in an organic solvent, and key variables include pH, reaction time, temperature, and reagent concentration. chemicalbook.com A phase-transfer catalyst, such as 18-crown-6, can be employed to facilitate the reaction between the carboxylate salt (in the aqueous phase or as a solid) and the PFBBr reagent (in the organic phase). Optimizing these conditions is crucial to maximize the yield of the desired PFB ester and minimize the formation of byproducts.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| pH / Base | Alkaline conditions (e.g., using sodium hydroxide) | To deprotonate the carboxylic acid, forming the reactive carboxylate anion. | chemicalbook.com |

| Temperature | Typically ranges from room temperature to 60°C. | Heating can increase the reaction rate, but excessive heat may degrade the sample or reagent. | chemicalbook.com |

| Reaction Time | Can vary from minutes to hours (e.g., 20-30 minutes). | Must be sufficient for the reaction to go to completion. Monitored by analyzing aliquots over time. | chemicalbook.com |

| Catalyst | Phase-transfer catalysts like 18-crown-6 or tetrabutylammonium (B224687) hydrogen sulfate (B86663). | Facilitates the transfer of the carboxylate anion into the organic phase to react with PFBBr. | |

| Solvent | A two-phase system (e.g., methylene chloride and water) or a nonpolar organic solvent. | To dissolve the reactants and facilitate the reaction. |

Radiolabeling Techniques for Analogues in Molecular Imaging Research (Inference from related fluorophenoxy compounds)

Molecular imaging techniques like Positron Emission Tomography (PET) are powerful tools in medical research and diagnostics, allowing for the non-invasive visualization of biological processes. These techniques rely on tracer molecules that are labeled with a positron-emitting radionuclide.

Given its structure, this compound is an ideal candidate for developing PET imaging agents through radiolabeling with Fluorine-18 (¹⁸F), the most commonly used radionuclide for clinical PET imaging due to its favorable decay properties. The presence of the fluoro-aromatic group allows for the synthesis of an ¹⁸F-labeled analogue.

A common strategy for ¹⁸F-labeling is nucleophilic aromatic substitution. This would involve synthesizing a precursor molecule where the fluorine atom is replaced by a good leaving group, such as a nitro group or a trimethylammonium salt. This precursor would then be reacted with [¹⁸F]fluoride to produce the ¹⁸F-labeled version of this compound. Once radiolabeled, this tracer could potentially be used in preclinical research to study fatty acid metabolism and transport in various pathological conditions, such as cancer or neurological disorders, where alterations in these pathways are observed.

Catalytic Systems for Valeric Acid Synthesis (General Principles and Relevance)

The synthesis of valeric acid and its derivatives is heavily reliant on catalytic methodologies that offer efficiency, selectivity, and sustainability. While direct, single-step catalytic routes to complex derivatives like this compound are not extensively documented in dedicated literature, the principles governing the synthesis of the core valeric acid structure are well-established and highly relevant. These catalytic strategies primarily focus on transforming readily available precursors, such as biomass-derived molecules or simple alkenes, into the five-carbon carboxylic acid backbone. The relevance of these systems to this compound lies in their ability to produce key C5 intermediates, which can subsequently be functionalized to introduce the fluorophenoxy group.

The two main catalytic pillars for producing the valeric acid skeleton are the hydrogenation of levulinic acid and the carbonylation of C4 alkenes.

Catalytic Hydrogenation of Biomass-Derived Precursors

A prominent green chemistry approach to valeric acid begins with levulinic acid (LA), a platform chemical derived from the acid hydrolysis of cellulosic biomass. nih.gov The catalytic conversion of LA to valeric acid (VA) is a multi-step reduction process that competes with the formation of γ-valerolactone (GVL), another valuable chemical.

General Principles: The reaction pathway involves the hydrogenation of the ketone group in LA to form 4-hydroxypentanoic acid (4-HPA). researchgate.net This intermediate can then follow two paths:

Intramolecular Esterification: 4-HPA can cyclize to form GVL, a reaction often favored under acidic conditions. researchgate.net

Further Hydrogenation/Dehydroxylation: 4-HPA can be further hydrogenated to produce valeric acid. researchgate.net

Achieving high selectivity for valeric acid requires catalytic systems that can effectively promote the hydrogenation of the carboxylic acid intermediate (or the ring-opening and hydrogenation of GVL) while minimizing side reactions. This typically involves heterogeneous catalysts under specific temperature and pressure conditions.

Catalytic Systems and Research Findings: A variety of metal-based catalysts have been investigated for this transformation. Noble metals such as Ruthenium (Ru) and Palladium (Pd) supported on materials like carbon, titania (TiO₂), or zeolites are highly effective. nih.govresearchgate.net Bimetallic catalysts, such as Fe-Re on TiO₂, have also shown strong synergistic effects, enhancing catalytic performance under milder conditions. researchgate.net Electrocatalytic hydrogenation (ECH) has emerged as an alternative that operates at ambient temperature and pressure, offering a potentially more sustainable route. researchgate.net

| Catalyst System | Precursor | Conditions | Conversion (%) | Selectivity to Valeric Acid (%) | Source |

| 5% Ru/C | Levulinic Acid | 130 °C, 1.2 MPa H₂, 160 min | 92.9 | 99.03 (to GVL) | ncsu.edu |

| Fe-Re/TiO₂ | Levulinic Acid | 180 °C, 40 bar H₂ | Nearly 100 | 95 (to GVL) | researchgate.net |

| CuNiAl | Levulinic Acid | Formic Acid (H-donor) | >98 | High (to GVL) | oaepublish.com |

| Ru-PPP-S | Levulinic Acid | 100 °C, 2 MPa H₂ | Quantitative | 100 (to GVL) | nih.gov |

Note: Many studies focus on GVL as the primary product, which is a key intermediate for valeric acid synthesis.

Relevance to this compound: This catalytic route is highly relevant as it provides a sustainable pathway to GVL. GVL is a crucial precursor that can be chemically transformed into derivatives of 5-halovaleric acid. These halogenated intermediates are ideal substrates for subsequent etherification with 4-fluorophenol, typically via a nucleophilic substitution reaction like the Williamson ether synthesis, to form the final this compound molecule. masterorganicchemistry.comwikipedia.org

Catalytic Carbonylation of Alkenes

A well-established industrial method for synthesizing carboxylic acids is through the carbonylation of alkenes, a process that forms a new carbon-carbon bond and introduces a carboxyl functional group.

General Principles: This category includes reactions like hydroformylation (oxo process) and hydrocarboxylation.

Hydroformylation: An alkene reacts with carbon monoxide (CO) and hydrogen (H₂) to form an aldehyde. This aldehyde can then be oxidized in a subsequent step to yield a carboxylic acid. For valeric acid, this process would start with 1-butene.

Hydrocarboxylation: This process involves the direct addition of CO and a hydroxyl group (from water) across a double bond, converting an alkene directly into a carboxylic acid. wikipedia.org

These reactions are catalyzed by transition metal complexes, which activate the CO molecule and facilitate its insertion into the organic substrate. sioc-journal.cn

Catalytic Systems: Catalysts for these transformations are typically homogeneous complexes of metals such as cobalt, rhodium, and palladium. The choice of metal and ligands is critical for controlling the rate and regioselectivity of the reaction. For example, the hydrocarboxylation of ethylene to propionic acid can be catalyzed by nickel carbonyl. wikipedia.org Palladium-catalyzed systems are also widely used for various carbonylation reactions, including the synthesis of esters from alkenes, CO, and an alcohol. wikipedia.orgmdpi.com

Relevance to this compound: The relevance of catalytic carbonylation lies in its capacity for the large-scale, cost-effective production of the fundamental valeric acid structure from petrochemical feedstocks. While a direct hydrocarboxylation of a precursor like 4-(4-fluorophenoxy)-1-butene is theoretically possible, it would likely face challenges with catalyst compatibility and selectivity. A more practical application involves using these catalytic methods to produce valeric acid or its simple esters, which then serve as the starting backbone for the introduction of the 4-fluorophenoxy group in a separate chemical step.

Exploration of Structure Activity Relationships Sar

Impact of Molecular Structure on Biological Activity (General Principles)

The biological activity of a compound is intrinsically linked to its molecular structure. nih.gov The arrangement of atoms and functional groups in three-dimensional space determines how a molecule interacts with biological targets like proteins and enzymes. wikipedia.org This interaction is governed by a variety of non-covalent forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.

Key principles that underpin the relationship between molecular structure and biological activity include:

Pharmacophore Identification: A pharmacophore is the specific arrangement of molecular features (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic regions) that is essential for a molecule to bind to its biological target and elicit a response. Modifying or removing these critical features will typically lead to a loss of activity.

Functional Group Modification: Altering the functional groups of a molecule can have a profound impact on its electronic properties, solubility, and ability to form specific interactions. For instance, converting a carboxylic acid to an amide can change its charge state and hydrogen bonding capacity, potentially altering its binding affinity and cellular permeability. nih.gov

Stereochemistry: The three-dimensional arrangement of atoms (stereochemistry) is often crucial for biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different potencies and even different biological effects due to the chiral nature of most biological targets.

Systematic studies of these relationships enable the rational design of new molecules with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Computational Approaches in SAR Studies of Valeric Acid Derivatives

Computational methods have become indispensable tools in modern drug discovery for exploring the SAR of compounds like valeric acid derivatives. oncodesign-services.com These in silico techniques can predict the biological activity of novel molecules, prioritize compounds for synthesis, and provide insights into the molecular basis of their action, thereby accelerating the drug development process. oncodesign-services.comnih.gov

Several computational approaches are particularly relevant to the study of valeric acid derivatives:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and then using statistical methods to find a quantitative relationship with the observed activity. nih.govnih.gov This allows for the prediction of the activity of new, unsynthesized derivatives.

Molecular Docking: This technique predicts the preferred orientation of a molecule (the ligand) when bound to a biological target, such as a protein receptor. oncodesign-services.com For valeric acid derivatives, docking studies can help to visualize how they fit into the binding site and identify key interactions that contribute to their affinity. This information can then be used to design modifications that enhance these interactions.

Pharmacophore Modeling: Based on a set of active compounds, pharmacophore models define the essential three-dimensional arrangement of chemical features required for biological activity. This "virtual" pharmacophore can then be used to screen large databases of compounds to identify new potential leads with diverse chemical scaffolds.

Density Functional Theory (DFT): DFT calculations can provide detailed information about the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals (e.g., LUMO - Lowest Unoccupied Molecular Orbital). mdpi.com This can help to understand the reactivity and interaction potential of different parts of a molecule, such as the carboxylic acid group in valeric acid derivatives. mdpi.comresearchgate.net

These computational methods, often used in combination, provide a powerful platform for investigating the SAR of valeric acid derivatives and guiding the design of new analogs with optimized properties.

Influence of Fluorine Substitution on Bioactivity Profiles (General Principle)

The strategic incorporation of fluorine atoms into a molecule is a widely used strategy in medicinal chemistry to enhance its biological properties. The unique characteristics of fluorine can lead to significant improvements in potency, metabolic stability, and bioavailability. tandfonline.comresearchgate.net

The introduction of a fluorine atom, as seen in the 4-fluoro position of the phenoxy ring in 5-(4-Fluorophenoxy)valeric Acid, can have several important effects:

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups. tandfonline.com This can influence how a molecule interacts with its biological target and can also affect its ionization state at physiological pH, which in turn impacts its membrane permeability. tandfonline.comsci-hub.st

Increased Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. tandfonline.com This makes the C-F bond more resistant to metabolic cleavage by enzymes, particularly cytochrome P450 enzymes. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic stability of a compound can be increased, leading to a longer duration of action.

Enhanced Binding Affinity: The substitution of hydrogen with fluorine can lead to more favorable interactions with the biological target. nih.gov Fluorine can participate in hydrogen bonding as a hydrogen bond acceptor and can also form other non-covalent interactions that contribute to binding affinity. tandfonline.com

Alteration of Lipophilicity: The effect of fluorine on lipophilicity can be complex. While aromatic fluorination generally increases lipophilicity, the introduction of a single fluorine or a trifluoromethyl group into an alkyl chain can sometimes decrease it. sci-hub.st This modulation of lipophilicity can be used to optimize the ADME properties of a drug candidate. tandfonline.comsci-hub.st

The table below summarizes some of the key properties of fluorine and their potential impact on the bioactivity of a molecule.

| Property of Fluorine | Consequence for Bioactivity |

| High Electronegativity | Alters pKa of nearby groups, influences binding interactions. tandfonline.com |

| Strong Carbon-Fluorine Bond | Increases metabolic stability by blocking sites of oxidation. tandfonline.com |

| Small van der Waals Radius | Can act as a bioisostere for a hydrogen atom with minimal steric hindrance. tandfonline.com |

| Potential for Hydrogen Bonding | Can act as a hydrogen bond acceptor, enhancing binding affinity. tandfonline.com |

| Modulation of Lipophilicity | Can be used to fine-tune the absorption and distribution properties of a molecule. sci-hub.st |

Mechanistic Investigations and Biochemical Pathways in Vitro/preclinical Focus

Molecular Targets and Receptor Binding Studies

The precise molecular targets of 5-(4-Fluorophenoxy)valeric Acid are yet to be fully elucidated. However, based on the known activities of its parent compound, valeric acid, and other derivatives, several potential mechanisms of action can be inferred.

Enzyme Activity Modulation: Histone Deacetylase (HDAC) Inhibition (Inference from Valeric Acid research)

Valeric acid has been identified as a histone deacetylase (HDAC) inhibitor. nih.govnih.gov HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs by valeric acid has been demonstrated in various studies. For instance, research has shown that valeric acid can suppress the development of liver cancer by acting as a novel HDAC inhibitor. nih.gov Another study confirmed the HDAC-inhibiting functions of valeric acid through structural target prediction and HDAC activity assays. nih.gov

The structural characteristics of this compound, particularly the presence of the valeric acid backbone, suggest that it may also possess HDAC inhibitory activity. The addition of a 4-fluorophenoxy group could potentially influence its binding affinity and selectivity for different HDAC isoforms. Structure-activity relationship studies on other HDAC inhibitors have highlighted the importance of the cap group, which in this case would be the 4-fluorophenoxy moiety, in determining the potency and isoform selectivity of the inhibitor. nih.govresearchgate.net

Table 1: Inferred HDAC Inhibition Profile of this compound

| Feature | Inference based on Valeric Acid Research | Supporting Evidence |

| HDAC Inhibition | Likely to inhibit HDAC activity. | Valeric acid is a known HDAC inhibitor. nih.govnih.gov |

| Potential for Isoform Selectivity | The 4-fluorophenoxy group may confer selectivity for specific HDAC isoforms. | Structure-activity relationship studies of HDAC inhibitors indicate the cap group influences selectivity. nih.govresearchgate.net |

| Mechanism of Action | Likely involves binding to the active site of HDAC enzymes. | General mechanism for small-molecule HDAC inhibitors. |

Specific Molecular Interactions (Inference from general discussion of compound's mechanism of action)

Beyond HDAC inhibition, the molecular structure of this compound suggests potential interactions with other biological targets. The phenoxy group linked to the valeric acid chain could facilitate interactions with various receptors and enzymes. Research on similar compounds, such as 5-phenyl valeric acid, has indicated direct interactions with proteins implicated in neurodegenerative diseases. nih.gov

Modulation of Cellular Processes

Preclinical studies on valeric acid and its derivatives have revealed their capacity to modulate several cellular processes that are critical in the context of neurodegenerative disorders.

Neuroprotective Mechanisms and Cellular Viability (Inference from related Valeric Acid research)

Valeric acid has demonstrated neuroprotective effects in preclinical models. nih.gov Studies have shown that it can protect dopaminergic neurons from toxin-induced damage by suppressing oxidative stress and neuroinflammation. nih.gov The neuroprotective effects of valeric acid are associated with the enhancement of antioxidant enzyme activity and the mitigation of microglial and astrocyte hyperactivation. nih.gov Given these findings, it is plausible that this compound could also exert neuroprotective effects and enhance cellular viability in neuronal cell models. The fluorophenoxy group might further enhance these properties through improved metabolic stability or altered target engagement.

Regulation of Alpha-Synuclein (B15492655) Aggregation (Inference from related Valeric Acid research)

The aggregation of alpha-synuclein is a pathological hallmark of Parkinson's disease and other synucleinopathies. frontiersin.org Research on 5-phenyl valeric acid, a close structural analog of this compound, has shown that it can attenuate the aggregation of alpha-synuclein. nih.gov In vitro studies revealed the anti-aggregation ability of 5-phenyl valeric acid, and it also demonstrated neuroprotective effects in a cellular model of Parkinson's disease. nih.gov This suggests that the valeric acid scaffold, potentially modified by the aromatic ring, can interfere with the pathological aggregation of alpha-synuclein. Therefore, this compound is a promising candidate for investigation in the context of alpha-synuclein aggregation.

Table 2: Inferred Effects on Alpha-Synuclein Aggregation

| Compound | Observed Effect | Reference |

| 5-Phenyl Valeric Acid | Attenuates alpha-synuclein aggregation in vitro. | nih.gov |

| Valeric Acid | Regulates the expression of alpha-synuclein in experimental animals. | researchgate.net |

| This compound | Hypothesized to inhibit or modulate alpha-synuclein aggregation. | Inferred from related compounds. |

Autophagy and Lysosomal Degradation Pathways (Inference from related Valeric Acid research)

Autophagy is a critical cellular process for the degradation and recycling of damaged organelles and misfolded proteins, including aggregated alpha-synuclein. nih.gov Dysfunction of the autophagy-lysosomal pathway is implicated in the pathogenesis of neurodegenerative diseases. Studies have shown that valeric acid can modulate autophagy pathways. nih.gov Specifically, it has been observed to prevent the accumulation of autophagic vacuoles and increase lysosomal degradation in a preclinical model of Parkinson's disease. nih.gov This modulation of autophagy by valeric acid contributes to its neuroprotective effects. nih.gov It is therefore reasonable to infer that this compound may also influence these crucial cellular cleaning mechanisms, potentially aiding in the clearance of toxic protein aggregates.

Oxidative Stress Response and Antioxidant Enzyme Modulation (Inference from related Valeric Acid research)

Research into valeric acid and its derivatives suggests a potential role in modulating oxidative stress. metwarebio.commdpi.comnih.gov Studies on valproic acid (VPA), a branched-chain fatty acid derived from valeric acid, indicate that its neurotoxicity may be mediated by oxidative stress. nih.govacs.org VPA has been shown to induce the formation of reactive oxygen species (ROS), which can lead to tissue damage. nih.govacs.org It has also been observed to lower the levels of reduced glutathione (B108866) (GSH), a crucial intracellular antioxidant. nih.govacs.org

In a preclinical model of Parkinson's disease, valeric acid administration demonstrated the ability to counteract rotenone-induced oxidative stress. mdpi.comnih.govnih.gov This was evidenced by an increase in the levels of vital antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD), alongside a significant decrease in malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.comnih.govresearchgate.net These findings suggest that valeric acid can bolster the cellular antioxidant defense system. mdpi.comnih.gov The protective effects are further highlighted by the preservation of dopaminergic neurons, which are typically vulnerable to oxidative damage. metwarebio.commdpi.comnih.gov

While direct evidence for this compound is not available, the fluorinated aromatic group in its structure could influence its biological activity and stability, potentially modulating its interaction with oxidative pathways. chemimpex.com Further research is necessary to elucidate the specific effects of this compound on oxidative stress and antioxidant enzyme activity.

Neuroinflammation Pathway Interference (Inference from related Valeric Acid research)

Valeric acid has shown promise in suppressing neuroinflammation in preclinical models. metwarebio.commdpi.comnih.gov In studies of Parkinson's disease models, valeric acid treatment was found to downregulate pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). metwarebio.commdpi.com It also mitigated the hyperactivation of microglia and astrocytes, which are key cellular players in neuroinflammatory processes. mdpi.comnih.govresearchgate.net This anti-inflammatory action is believed to contribute to its neuroprotective effects. metwarebio.commdpi.com

Furthermore, valerenic acid, a component of Valeriana officinalis from which valeric acid was first isolated, has been shown to reduce neuroinflammation and the levels of pro-inflammatory cytokines like TNF-α and IL-6 in brain tissue. researchgate.net The proposed mechanism involves the inhibition of the cAMP dependent pathway and/or the NF-κB pathway, which in turn prevents the accumulation of pro-inflammatory molecules. researchgate.net Given that this compound has been investigated for its potential in treating inflammatory diseases, it is plausible that it may also interfere with neuroinflammatory pathways, although specific studies are lacking. chemimpex.com

Cell Proliferation, Migration, and Apoptosis in Cellular Models (Inference from related Valeric Acid research)

Research on valeric acid has demonstrated its ability to influence fundamental cellular processes such as proliferation, migration, and apoptosis, particularly in the context of cancer. nih.govnih.govukolegija.lt In studies using breast and liver cancer cell lines, valeric acid treatment was associated with decreased cell proliferation, migration, and colony formation. nih.govresearchgate.net It was also shown to inhibit the three-dimensional formation of cancer cells in vitro. researchgate.net

The proposed mechanism for these anticancer effects involves the inhibition of histone deacetylases (HDACs). nih.govnih.govresearchgate.net By acting as an HDAC inhibitor, valeric acid can modulate gene expression, leading to the induction of apoptosis (programmed cell death) in cancer cells. metwarebio.comnih.gov Transcriptional profiling has revealed that valeric acid affects several cancer-related pathways that can trigger apoptosis, including the intrinsic apoptotic pathway involving Bcl-2 family members and caspases. nih.gov

For instance, in Chinese hamster ovary (CHO) cells, valeric acid was found to induce cell cycle arrest at the G1 phase. nih.gov While this study was focused on improving recombinant antibody production, it highlights the compound's direct impact on cell cycle regulation. nih.gov Although direct studies on this compound's effects on these cellular processes are not available, its structural similarity to valeric acid and its mention as a potential therapeutic agent in cancer research suggest that it may share similar mechanisms of action. chemimpex.comnih.gov

Understanding Biological Pathways in Research Models

Involvement in Inflammatory Processes (Inference from general therapeutic agent mention)

The compound this compound has been identified as a subject of research for the development of novel therapeutic agents, with a particular focus on treating inflammatory diseases. chemimpex.com This suggests a potential for the compound to modulate biological pathways associated with inflammation. While specific mechanisms for this compound are not detailed in the available literature, research on related compounds provides a basis for inference.

Valeric acid, for example, has demonstrated protective effects in models of gut inflammation. In mouse models of ulcerative colitis, supplementation with valeric acid led to a dampening of macrophage activation and a reduction in IL-6 levels. metwarebio.com Similarly, studies on 4,5-dicaffeoylquinic acid have shown its ability to suppress the expression of pro-inflammatory mediators like nitric oxide, cyclooxygenase-2 (COX-2), TNF-α, and IL-6 by inhibiting the NF-κB and MAPK signaling pathways. nih.gov Given that this compound is being explored for anti-inflammatory applications, it is plausible that it interacts with similar key inflammatory pathways. chemimpex.com

Influence on Cancer-Related Pathways (Inference from general therapeutic agent mention and related Valeric Acid research)

The potential of this compound as a therapeutic agent extends to the field of oncology. chemimpex.com Research on the broader class of valeric acid compounds has revealed significant effects on cancer-related pathways. nih.govnih.govukolegija.lt Valeric acid has been shown to possess a broad spectrum of anticancer activity, particularly against liver and breast cancer cells. nih.govresearchgate.net

Key findings from in vitro assays indicate that valeric acid can inhibit cell proliferation, colony formation, cell migration, and the formation of 3D spheroids in cancer cell lines. nih.govnih.govukolegija.lt A significant part of its anticancer effect is attributed to its function as a histone deacetylase (HDAC) inhibitor. nih.govnih.govresearchgate.net By inhibiting HDACs, valeric acid can alter gene expression, leading to the induction of apoptosis in cancer cells. metwarebio.comnih.gov Transcriptional analyses have shown that valeric acid treatment affects multiple cancer-related pathways that can promote apoptosis. nih.govnih.gov The structural similarity of this compound to these active compounds suggests it may also exert influence over these critical cancer-related biological pathways. chemimpex.com

Interactive Data Tables

Table 1: Effects of Valeric Acid on Oxidative Stress Markers (Inference from Preclinical Models)

| Marker | Effect of Valeric Acid Treatment | Biological Significance | Reference |

| Catalase (CAT) | Increased levels | Antioxidant enzyme, neutralizes hydrogen peroxide. | mdpi.comresearchgate.net |

| Superoxide Dismutase (SOD) | Increased levels | Antioxidant enzyme, dismutates superoxide radicals. | mdpi.comresearchgate.net |

| Glutathione (GSH) | Increased levels | Key intracellular antioxidant, detoxifies harmful substances. | mdpi.comresearchgate.net |

| Malondialdehyde (MDA) | Decreased levels | Marker of lipid peroxidation and oxidative damage. | mdpi.comresearchgate.net |

Table 2: Effects of Valeric Acid on Inflammatory and Cancer Cell Processes (Inference from In Vitro/Preclinical Models)

| Process | Effect of Valeric Acid Treatment | Cellular Model/Context | Reference |

| Pro-inflammatory Cytokine Production (TNF-α, IL-1β) | Decreased | Parkinson's disease model | metwarebio.commdpi.com |

| Microglia and Astrocyte Activation | Mitigated | Parkinson's disease model | mdpi.comnih.gov |

| Cancer Cell Proliferation | Decreased | Breast and liver cancer cell lines | nih.govresearchgate.net |

| Cancer Cell Migration | Decreased | Breast cancer cell lines | researchgate.net |

| Cancer Cell Colony Formation | Decreased | Breast and liver cancer cell lines | nih.govresearchgate.net |

| Apoptosis | Induced | Liver cancer cell lines | nih.gov |

| Cell Cycle Arrest | Induced at G1 phase | Chinese hamster ovary (CHO) cells | nih.gov |

Metabolic Fate and Biotransformation Studies

Enzymatic Biotransformation Pathways (General to Valeric Acid Derivatives)

The valeric acid moiety of the compound is expected to undergo biotransformation through pathways common to other short-chain fatty acids. One of the primary mechanisms is β-oxidation, a catabolic process by which fatty acid molecules are broken down. However, given the five-carbon chain of valeric acid (an odd-chain fatty acid), its metabolism would likely culminate in the formation of propionyl-CoA and acetyl-CoA.

Studies on the anaerobic degradation of similar compounds, such as 5-aminovalerate by Clostridium aminovalericum, have identified several key intermediates that could be analogous to the metabolism of 5-(4-Fluorophenoxy)valeric acid. nih.gov The pathway for 5-aminovalerate involves intermediates such as glutaric semialdehyde, 5-hydroxyvalerate, and various CoA thiolesters. nih.gov This suggests that the initial steps in the degradation of the valeric acid side chain of this compound could involve hydroxylation and subsequent activation to a CoA ester.

The enzymatic cleavage of the ether bond is a critical step in the metabolism of this compound. This can be achieved by various enzymes, including cytochrome P450 monooxygenases or specific etherases. rsc.orgscispace.comnih.govnih.gov The cleavage would likely result in the formation of 4-fluorophenol (B42351) and 5-hydroxyvaleric acid. The latter can then enter the fatty acid metabolism pathways.

Microbial Metabolism and Biodegradation of Fluoroorganic Compounds

The microbial degradation of fluoroaromatic compounds is a well-documented phenomenon and provides significant insight into the likely fate of the 4-fluorophenoxy group of this compound. The carbon-fluorine bond is strong, but various microorganisms have evolved enzymatic machinery to cleave it. nih.gov

The biodegradation of fluorophenols, which would be a metabolite of this compound, has been studied in acclimated activated sludge. nih.gov The initial step in the aerobic biodegradation of mono-fluorophenols is their transformation to fluorocatechol through the action of monooxygenases. nih.gov This is followed by the cleavage of the aromatic ring by dioxygenases, typically via an ortho-cleavage pathway, and subsequent defluorination. nih.gov The biodegradability of fluorophenols can be influenced by the position of the fluorine atom. nih.gov

Ether Bond Cleavage: The initial breakdown of the parent compound to release 4-fluorophenol.

Hydroxylation: Conversion of 4-fluorophenol to 4-fluorocatechol.

Ring Cleavage: Opening of the aromatic ring of 4-fluorocatechol.

Defluorination: Removal of the fluorine atom, which is a crucial step for complete mineralization.

Central Metabolism: The resulting aliphatic intermediates are then channeled into central metabolic pathways.

The degradation of phenoxyalkanoic acid herbicides by bacteria such as Stenotrophomonas maltophilia further supports the microbial capacity to utilize such compounds as a source of carbon and energy. nih.gov

Role as Precursor Molecules in Biosynthesis (e.g., Long-Chain Fatty Acids in Microorganisms)

While direct evidence for this compound acting as a biosynthetic precursor is limited, the principles of precursor-directed biosynthesis suggest this as a possibility. In this process, microorganisms are fed with unnatural precursor molecules that are structurally similar to the natural precursors of a biosynthetic pathway. These unnatural precursors can be incorporated by the enzymatic machinery to produce novel, modified natural products.

Given its structure, this compound or its metabolites could potentially be utilized in biosynthetic pathways. For instance, the valeric acid chain, once cleaved and activated to valeryl-CoA, could theoretically be used as a starter unit in fatty acid synthesis, leading to the formation of odd-chain fatty acids with a terminal fluorophenoxy group, assuming the chain elongation enzymes can accommodate this modified starter. However, the bulkiness of the fluorophenoxy group might present steric hindrance for the enzymes involved.

Ex Vivo Metabolic Conversion Studies (General to Valeric Acid Derivatives)

In such a study, one would expect to observe the products of phase I and phase II metabolism.

Phase I Metabolism: This would likely involve the aforementioned ether bond cleavage to yield 4-fluorophenol and 5-hydroxyvaleric acid. Further oxidation of the valeric acid chain could also occur. The enzymes primarily responsible for these reactions are cytochrome P450s.

Phase II Metabolism: The primary metabolites, particularly the phenolic hydroxyl group of 4-fluorophenol and the carboxyl group of the valeric acid chain, would be susceptible to conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), would attach polar molecules like glucuronic acid or sulfate (B86663) to the metabolites, increasing their water solubility and facilitating their excretion.

Therefore, an ex vivo study would likely identify metabolites such as 4-fluorophenol glucuronide, 4-fluorophenol sulfate, and potentially glucuronide conjugates of the valeric acid moiety. The rate of metabolism and the profile of metabolites produced can vary between different species. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic methods are fundamental to the analysis of 5-(4-Fluorophenoxy)valeric acid, with Gas Chromatography (GC) being a key technique for assessing its purity. chemimpex.com Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides a powerful tool for both separating the compound from a mixture and confirming its identity.

In a typical GC-MS analysis of carboxylic acids, the sample is first vaporized and introduced into the GC system. nih.gov An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. nih.gov The column, often coated with a stationary phase like a specialized wax (e.g., SH-WAX) or fused silica (B1680970) (e.g., Nukol™), separates compounds based on their boiling points and interactions with the coating. nih.govshimadzu.com For related volatile fatty acids, derivatization is sometimes used, but methods also exist for direct analysis without this step. shimadzu.commurdoch.edu.au

As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting fragments are sorted by their mass-to-charge ratio, creating a unique mass spectrum that acts as a molecular fingerprint. This spectrum allows for unambiguous identification of the compound. For quantification, the instrument is calibrated using standards, and the peak area of the analyte is compared to that of the known standard. nih.gov

Table 1: Example GC-MS Parameters for Short-Chain Fatty Acid Analysis

| Parameter | Setting |

|---|---|

| GC System | TRACE 1310 Gas Chromatograph nih.gov |

| MS Detector | ISQ 7000 Mass Selective Detector nih.gov |

| Column | SH-WAX (60 m × 0.25 mm I.D., df=0.5 µm) shimadzu.com |

| Injection Mode | Splitless or Split nih.govshimadzu.com |

| Injector Temperature | 200 - 240 °C nih.govshimadzu.com |

| Carrier Gas | Helium nih.govshimadzu.com |

| Oven Temperature Program | e.g., 80°C hold, ramp to 200°C, ramp to 240°C shimadzu.com |

| MS Ion Source Temp. | 200 - 250 °C nih.govshimadzu.com |

This table represents typical parameters used for analyzing related short-chain fatty acids and illustrates a potential setup for this compound.

Application as an Analytical Standard in Complex Mixtures

This compound is employed as an analytical standard in chromatographic methods. chemimpex.com In this role, it serves as a benchmark for the accurate identification and quantification of other compounds in complex mixtures. chemimpex.com To be effective as a standard, a compound must have a well-characterized identity and a high, known purity. Commercial preparations of this compound are available with a purity of ≥98% as determined by GC, making it suitable for this purpose. chemimpex.comavantorsciences.com

When used as a standard, a precise amount of this compound is analyzed to establish a reference point for retention time (the time it takes to travel through the GC column) and detector response. This allows analysts to confirm the presence of this specific compound in an unknown sample if a peak appears at the same retention time. Furthermore, by creating a calibration curve from known concentrations of the standard, the concentration of the compound in a sample can be determined with high accuracy.

Table 2: Key Properties of this compound as an Analytical Standard

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃FO₃ | chemimpex.comnih.gov |

| Molecular Weight | 212.22 g/mol | chemimpex.comnih.gov |

| Purity | ≥98% (GC) | chemimpex.com |

| Melting Point | 79 - 82 °C | chemimpex.com |

| Appearance | White to light yellow powder/crystal | chemimpex.com |

Data sourced from chemical suppliers and public databases.

Spectroscopic and Computational Approaches in Characterization (General Principle)

Beyond chromatography, a combination of spectroscopic and computational methods is essential for the complete structural elucidation and characterization of this compound.

Spectroscopic Approaches: The general principle of spectroscopy involves probing a molecule with electromagnetic radiation and analyzing the resulting spectrum to gain information about its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to map the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the peaks would confirm the presence of the fluorophenyl group, the valeric acid chain, and the ether linkage, as well as their connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would appear for the O-H stretch of the carboxylic acid, the C=O (carbonyl) stretch, the C-O (ether) stretch, and vibrations associated with the aromatic ring.

Mass Spectrometry (MS): As a standalone technique or coupled with GC, MS provides the exact molecular weight of the compound. The high-resolution mass spectrum can confirm the elemental composition (C₁₁H₁₃FO₃). nih.gov

Computational Approaches: Computational chemistry provides theoretical insights into the properties of a molecule. Using software based on quantum mechanics and molecular modeling, various properties of this compound can be predicted. These computational studies, as seen with related compounds like valeric acid, can estimate pharmacokinetic and drug-likeness profiles. nih.gov For this compound, computational tools generate data on properties such as molecular weight, polar surface area, and other descriptors that are available in public databases like PubChem. nih.gov

Table 3: Computationally Derived Properties for this compound

| Computed Property | Value |

|---|---|

| Exact Mass | 212.08487243 Da |

| Topological Polar Surface Area | 46.5 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

Source: PubChem. These values are computed based on the molecule's structure. nih.gov

Research Applications Beyond Direct Therapeutic Development

Intermediate in Pharmaceutical Synthesis

5-(4-Fluorophenoxy)valeric acid serves as a crucial intermediate in the synthesis of more complex pharmaceutical molecules. The incorporation of a fluorine atom into organic molecules is a widely used strategy in medicinal chemistry to modulate a drug's metabolic stability, binding affinity, and lipophilicity. chemimpex.comnih.govethernet.edu.et This compound is particularly noted for its role as a precursor in the development of anti-inflammatory and analgesic drugs, where its structure can be modified to create novel therapeutic agents. chemimpex.com The synthesis of new drug candidates often involves the chemical modification of the carboxylic acid group or substitution on the aromatic ring, allowing for the creation of a diverse library of compounds for screening. For instance, the carboxylic acid moiety can be converted into esters, amides, or other functional groups to interact with biological targets. researchgate.net The fluorophenoxy group contributes to enhanced biological activity and stability, which are desirable properties in drug development. chemimpex.com

Intermediate in Agrochemical Synthesis (e.g., Herbicides and Pesticides)

In the agrochemical sector, this compound is a valuable intermediate for creating new herbicides and pesticides. chemimpex.com The phenoxyacetic acid structure is a known scaffold for herbicides; for example, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used systemic herbicide that functions as a synthetic auxin. mt.gov By using this compound as a starting material, chemists can design and synthesize novel active ingredients for crop protection. The introduction of the fluorine atom can lead to compounds with improved efficacy, selectivity, and a more favorable environmental profile compared to some traditional agents. chemimpex.comnih.gov Research in this area focuses on creating derivatives that are effective against specific weeds or pests while being safe for the main crops. nih.govnih.gov The synthesis process often involves reacting the carboxylic acid group to form esters or salts, which can alter the compound's solubility and uptake by plants. analis.com.my

Development of Plant Growth Regulators

The structural similarity of this compound to natural plant hormones like auxins makes it a candidate for the development of plant growth regulators (PGRs). chemimpex.comagronomyjournals.com Phenoxy carboxylic acids are known to exhibit auxin-like activity, which can influence various stages of plant growth and development, including cell elongation, root initiation, and fruit development. mt.govnih.gov Researchers explore how modifications to the core structure of this compound can fine-tune its activity, leading to the creation of compounds that can, for example, promote crop yield, improve fruit quality, or enhance stress resilience. chemimpex.comscispace.comagriculturejournals.cz Studies have investigated related compounds like 4-chlorophenoxyacetic acid (4-CPA) for their effects on plant growth and fruit development. nih.govnih.gov The development of new PGRs from this compound involves synthesizing derivatives and screening them for specific biological effects on different plant species. researchgate.netresearchgate.netnih.gov

Applications in Material Science: Specialty Polymers and Coatings

In material science, the incorporation of fluorinated compounds like this compound into polymers can yield materials with enhanced properties. chemimpex.com Fluoropolymers are known for their excellent chemical resistance, thermal stability, low surface energy, and durability. acs.orgcore.ac.uknih.gov This compound can be used as a monomer or an additive in the synthesis of specialty polymers and coatings. For example, it could be incorporated into polyester (B1180765) or polyamide chains through its carboxylic acid group. The presence of the fluorophenoxy group can impart hydrophobicity (water repellency), oleophobicity (oil repellency), and increased resistance to weathering and chemical degradation to the resulting material. youtube.com These properties are highly desirable for high-performance coatings, specialty fabrics, and advanced composites used in demanding environments. youtube.comrsc.org

Utility in Biochemical Research for Pathway Elucidation

This compound and its derivatives are utilized as tools in biochemical research to explore and clarify biological pathways. chemimpex.com The compound can be used in studies related to enzyme activity and receptor binding to help researchers understand the mechanisms of action within cellular processes. chemimpex.commdpi.com For example, derivatives of this acid can be synthesized to act as specific inhibitors or probes for enzymes involved in metabolic pathways. By observing the effects of these tailored molecules, scientists can deduce the function of specific proteins and their role in health and disease. mdpi.com The fluorine atom can be useful in such studies as it can serve as a label for NMR spectroscopy or be used to modulate the electronic properties of the molecule to fine-tune its interaction with a biological target. nih.gov

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5-(4-fluorophenoxy)pentanoic acid | rsc.org |

| Molecular Formula | C₁₁H₁₃FO₃ | chemimpex.comrsc.org |

| Molecular Weight | 212.22 g/mol | chemimpex.comrsc.org |

| CAS Number | 347867-75-8 | chemimpex.comrsc.org |

| Appearance | White to light yellow to light red powder to crystal | chemimpex.com |

| Melting Point | 79 - 82 °C | chemimpex.com |

| Purity | ≥ 98% | chemimpex.com |

Future Research Directions and Unaddressed Areas

Elucidation of Novel Biological Activities

A primary and crucial area for future research is the systematic screening and elucidation of the biological activities of 5-(4-Fluorophenoxy)valeric Acid. Its structural similarity to other compounds with known biological effects suggests potential for activity in various physiological systems. High-throughput screening assays could be employed to test its effects on a wide range of biological targets, including enzymes, receptors, and ion channels. Investigating its potential antimicrobial, anti-inflammatory, or metabolic modulatory properties would be a logical starting point for uncovering its pharmacological profile.

Comprehensive Mechanistic Studies on Specific Cellular and Molecular Interactions

Should any significant biological activities be identified, the subsequent and vital research direction would be to conduct comprehensive mechanistic studies. Understanding how this compound interacts with specific cellular and molecular targets is fundamental. This would involve a suite of biochemical and cell-based assays to pinpoint its mechanism of action. Techniques such as target identification and validation, binding affinity studies, and analysis of downstream signaling pathways would be essential to build a complete picture of its molecular interactions.

Exploration of Undiscovered Metabolic Fates

The metabolic fate of this compound within a biological system is another critical and entirely unexplored area. In vivo and in vitro metabolic studies using liver microsomes, hepatocytes, and animal models are necessary to identify the metabolic pathways it undergoes. Characterizing its metabolites, understanding the enzymes responsible for its transformation (such as cytochrome P450 enzymes), and determining its pharmacokinetic profile are all essential components of this research. This knowledge is fundamental for any potential future development.

Advanced Synthetic Routes and Scalability Studies

While the synthesis of this compound is feasible on a laboratory scale, future research should focus on developing more advanced, efficient, and scalable synthetic routes. This includes exploring novel catalytic methods, green chemistry approaches to minimize environmental impact, and process optimization to ensure cost-effective production. The development of a robust and scalable synthesis is a prerequisite for making the compound readily available for extensive research and any potential future applications.

Q & A

Q. Q1. What are the primary synthetic routes for 5-(4-Fluorophenoxy)valeric Acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach is the alkylation of 4-fluorophenol with a valeric acid derivative (e.g., bromovaleric acid) under basic conditions. For example:

- Method A : Reacting 4-fluorophenol with 5-bromovaleric acid in the presence of K₂CO₃ in DMF at 80°C yields ~60–70% product after 12 hours .

- Method B : Using Mitsunobu conditions (e.g., DIAD, PPh₃) with 4-fluorophenol and 5-hydroxyvaleric acid improves regioselectivity but requires anhydrous conditions and higher costs .

Q. Key variables :

| Variable | Impact on Yield |

|---|---|

| Solvent polarity | Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of phenoxide ions. |

| Temperature | Elevated temps (80–100°C) accelerate substitution but may increase side reactions. |

| Base strength | Strong bases (e.g., NaH) improve deprotonation of phenol but risk hydrolyzing esters. |

Q. Q2. How is this compound characterized, and which analytical techniques resolve structural ambiguities?

Structural confirmation requires a combination of techniques:

- NMR : ¹H NMR shows distinct signals for the fluorophenyl group (δ 6.8–7.2 ppm, multiplet) and the valeric acid chain (δ 1.2–2.5 ppm). ¹⁹F NMR confirms para-substitution (singlet at ~-115 ppm) .

- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C-F vibration (~1200 cm⁻¹) are diagnostic .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies the molecular ion [M-H]⁻ at m/z 212.08 (calculated for C₁₁H₁₁FO₃) .

Common pitfalls : Overlapping signals in crowded NMR regions (e.g., alkyl chain protons) may require 2D experiments (COSY, HSQC) for unambiguous assignment .

Advanced Research Questions

Q. Q3. How does this compound interact with microbial systems, and what metabolic pathways are implicated?

In gut microbiota studies, valeric acid derivatives undergo β-oxidation or γ-valerolactone formation. For this compound:

- Pathway 1 : Microbial esterases cleave the phenoxy linkage, releasing 4-fluorophenol and valeric acid. The latter is metabolized to acetyl-CoA via β-oxidation .

- Pathway 2 : Anaerobic bacteria may reduce the fluorophenyl group, forming 4-fluorocyclohexanol as a byproduct, detectable via LC-MS .

Data contradictions : Some studies report incomplete degradation of the fluorophenyl moiety under anaerobic conditions, suggesting strain-specific metabolic capabilities .

Q. Q4. What are the challenges in designing drug delivery systems using this compound as a prodrug linker?

The compound’s carboxylic acid group enables conjugation to drugs (e.g., via ester or amide bonds), but stability and release kinetics vary:

- pH-dependent hydrolysis : The ester bond is stable at gastric pH (~1–3) but hydrolyzes rapidly in intestinal fluid (pH 6–7), limiting targeted release .

- Fluorine effects : The electron-withdrawing 4-fluoro group slows enzymatic cleavage compared to non-fluorinated analogs, requiring longer circulation times for efficacy .

Q. Optimization strategies :

| Parameter | Impact |

|---|---|

| Alkyl chain length | Longer chains (C6–C8) improve lipophilicity but reduce solubility. |

| Substituent position | Meta-fluorine increases metabolic resistance vs. para- . |

Q. Q5. How do spectroscopic studies resolve contradictions in the conformational stability of this compound?

Matrix isolation infrared (IR) spectroscopy and DFT calculations reveal two stable conformers:

- Conformer A : Linear alkyl chain with antiperiplanar carboxylic acid (lower energy, dominant at 10 K) .

- Conformer B : Gauche orientation of the fluorophenoxy group, stabilized by weak C-H···F interactions (observed under thermal excitation) .

Experimental validation : Variable-temperature NMR (VT-NMR) shows broadening of signals at >50°C, indicating conformational exchange .

Q. Q6. What methodologies address discrepancies in reported solubility and stability data for this compound?

Conflicting solubility values arise from solvent purity and crystallization conditions:

Q. Standardization protocol :

Pre-dry solvents over molecular sieves.

Use argon-sparged buffers to minimize oxidative degradation.

Monitor via HPLC-UV at 254 nm for real-time stability assessment .

Q. Table 1. Comparative Synthesis Yields

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Alkylation (K₂CO₃/DMF) | 65 | 98.5 | |

| Mitsunobu reaction | 82 | 99.2 |

Q. Table 2. Metabolic Byproducts in Microbial Studies

| Byproduct | Detection Method | Likelihood (%) |

|---|---|---|

| 4-Fluorophenol | GC-MS | 85 |

| 4-Fluorocyclohexanol | LC-MS/MS | 40 |

| Valeric acid | NMR | 95 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.